Cefteram-Pivoxil

Übersicht

Beschreibung

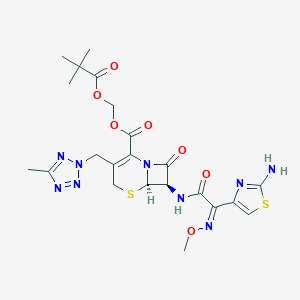

- Sein chemischer Name ist Ceftezol-Pivoxil , und seine Summenformel lautet C22H37N9O7S2 mit einem Molekulargewicht von 593,63 g/mol .

Tomiron: ist ein Cephalosporin-Antibiotikum, das zur Behandlung verschiedener bakterieller Infektionen eingesetzt wird.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Cefteram pivoxil has demonstrated significant effectiveness in treating several types of infections:

- Respiratory Tract Infections : Clinical studies have shown that cefteram pivoxil is effective in treating chronic respiratory tract infections. A study comparing cefteram pivoxil with cefcapene pivoxil found no significant difference in clinical efficacy (78.9% for cefteram pivoxil) or bacterial eradication rates (65.9%) between the two antibiotics .

- Urinary Tract Infections : Cefteram pivoxil has been shown to be particularly effective against complicated urinary tract infections, including pyelonephritis. In a review involving over 4,000 patients, it was noted that standard doses of cefteram pivoxil provided unbound plasma concentrations exceeding the minimum inhibitory concentration for susceptible organisms, indicating its clinical superiority over many currently recommended antibiotics .

- Pediatric Use : Pharmacokinetic studies in children have demonstrated that cefteram pivoxil is both safe and effective. In a study involving pediatric patients, an overall clinical efficacy rate of 97.4% was reported, with excellent bacteriological eradication rates against common pathogens such as Streptococcus pneumoniae .

Pharmacokinetics

Cefteram pivoxil is characterized by favorable pharmacokinetic properties:

- Absorption and Bioavailability : The compound is administered as a prodrug which enhances its lipophilicity and absorption. Studies indicate that the bioavailability of cefteram pivoxil can be significantly improved through novel preparation methods such as ultrasonic wave techniques that yield microcrystals with enhanced dissolution rates .

- Dosing Regimens : The recommended dosing regimen for adults is typically 500 mg twice daily, while children receive 10 mg/kg twice daily. These regimens are designed to maintain therapeutic levels in the bloodstream effectively .

Safety and Tolerability

Cefteram pivoxil is generally well tolerated:

- Adverse Events : In clinical trials, the incidence of adverse events has been low, with gastrointestinal symptoms such as diarrhea being the most commonly reported side effects (7.2% of patients) . Serious side effects were rare, and all adverse events typically resolved rapidly after discontinuation of treatment.

- Comparative Safety : A comparative study highlighted that cefteram pivoxil had a similar safety profile to other antibiotics like phenoxymethylpenicillin, reinforcing its position as a safe option for treating bacterial infections .

Case Studies and Research Findings

Several case studies have documented the successful application of cefteram pivoxil in various clinical settings:

- A double-blind study involving 171 patients with chronic respiratory infections demonstrated comparable efficacy between cefteram pivoxil and other antibiotics, establishing its role in managing resistant strains effectively .

- A pediatric study highlighted its effectiveness against common bacterial pathogens, achieving high rates of clinical success and low incidence of adverse effects .

Data Summary Table

Wirkmechanismus

Target of Action

Cefteram Pivoxil, a semisynthetic cephalosporin, primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs play a critical role in the construction of the cell wall by cross-linking peptidoglycan strands, which gives the cell wall its strength and rigidity .

Mode of Action

Cefteram Pivoxil exerts its bactericidal activity by strongly binding to PBPs, particularly PBP 3, 1A, and 1Bs . By binding to these proteins, Cefteram Pivoxil disrupts the formation of the cell wall, leading to bacterial cell lysis and ultimately, the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by Cefteram Pivoxil is the peptidoglycan biosynthesis pathway . This pathway is responsible for the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this pathway, Cefteram Pivoxil prevents the formation of a functional cell wall, leading to bacterial cell death .

Pharmacokinetics

Cefteram Pivoxil is formulated for oral administration as a prodrug ester . After administration, it is metabolized into its active form, Cefteram. The pharmacokinetic properties of Cefteram Pivoxil, such as absorption, distribution, metabolism, and excretion (ADME), impact its bioavailability and therapeutic efficacy . .

Result of Action

The result of Cefteram Pivoxil’s action is the effective killing of a variety of Gram-positive and Gram-negative bacteria . This makes Cefteram Pivoxil a versatile antibiotic choice for many infections .

Action Environment

The action, efficacy, and stability of Cefteram Pivoxil can be influenced by various environmental factors. For instance, the dosage of Cefteram Pivoxil can affect its efficacy. A study showed that Cefteram Pivoxil administered at 18 mg/kg/day showed better efficacy and rapid onset of action . .

Biochemische Analyse

Biochemical Properties

Cefteram Pivoxil is a prodrug ester of cefteram . It has been seen to express greater bactericidal predominantly against gram-negative bacteria . Cefteram Pivoxil has also induced IgE antibody immune responses during in vivo immunology studies . It interferes with penicillin-binding protein (PBP) activity involved in the final phase of peptidoglycan synthesis . PBPs are enzymes which catalyze a pentaglycine crosslink between alanine and lysine residues providing additional strength to the cell wall .

Cellular Effects

Cefteram Pivoxil inhibits the formation of peptidoglycan cross-links within bacterial cell walls by targeting penicillin-binding proteins or PBPs . Consequently, the bacterial cell wall becomes weak and cytolysis occurs . It has a potent antimicrobial effect against Streptococcus pneumoniae in a time-dependent manner at concentrations above the MIC .

Molecular Mechanism

The mechanism of action of Cefteram Pivoxil involves the inhibition of bacterial cell wall synthesis . It exerts its bactericidal activity by strongly binding to penicillin-binding protein (PBP) 3, 1A, and 1Bs . This binding interferes with the final phase of peptidoglycan synthesis, leading to cell lysis and death .

Temporal Effects in Laboratory Settings

In a study, the pharmacokinetics and bioequivalence of Cefteram Pivoxil powder suspension and tablet formulations were compared in healthy Chinese adult male volunteers . The study found no adverse events reported during the study .

Dosage Effects in Animal Models

In a study, the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Cefteram Pivoxil were investigated in eighteen healthy dogs at three different dose levels . The study concluded that Cefteram Pivoxil has good therapeutic efficacy against acute pneumonia caused by S. pneumoniae with a MIC ≤ 0.031–0.063 mg/L at approved doses in adults and children .

Metabolic Pathways

The metabolic pathways of Cefteram Pivoxil involve the cleavage of the ester bond after oral administration, releasing the active cefteram . This process is likely facilitated by esterases in the intestinal mucosa and/or liver .

Transport and Distribution

Cefteram Pivoxil is absorbed into the systemic circulation after oral administration . The absorption rate of Cefteram Pivoxil is enhanced by the presence of food, and it is recommended to administer the drug within 1 hour of a meal .

Subcellular Localization

As an antibiotic, Cefteram Pivoxil does not have a specific subcellular localization. It is distributed throughout the body and works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death .

Vorbereitungsmethoden

- Tomiron kann auf verschiedenen Wegen synthetisiert werden, ein übliches Verfahren beinhaltet jedoch die Reaktion von Cefteram mit Pivoxil.

- Industrielle Produktionsverfahren beinhalten typischerweise großtechnische Fermentation oder chemische Synthese.

Analyse Chemischer Reaktionen

- Tomiron durchläuft typische Cephalosporin-Reaktionen, darunter Oxidation , Reduktion und Substitution .

- Häufige Reagenzien sind Enzyme , Metallkatalysatoren und saure/basische Bedingungen .

- Hauptprodukte sind verschiedene Cefteram-Derivate.

Vergleich Mit ähnlichen Verbindungen

- Die Besonderheit von Tomiron liegt in seinem spezifischen Wirkungsspektrum und seiner Stabilität gegen β-Lactamase-produzierende Stämme.

- Zu ähnlichen Verbindungen gehören andere Cephalosporine wie Ceftezol, Cefteram und Cefixime.

Biologische Aktivität

Cefteram pivoxil is an oral cephalosporin antibiotic that exhibits significant antibacterial activity against a wide range of pathogens. This article delves into its biological activity, including in vitro and in vivo studies, pharmacokinetics, clinical efficacy, and potential side effects.

Overview of Cefteram Pivoxil

Cefteram pivoxil (CFTM-PI) is a prodrug that is converted to cefteram, the active form, in the body. It is primarily used to treat infections caused by Gram-positive and Gram-negative bacteria. The compound has shown effectiveness against various strains, including those resistant to other antibiotics.

Antibacterial Spectrum

Cefteram pivoxil has been tested against numerous clinical isolates. Its in vitro activity demonstrates a broad spectrum of efficacy:

- Gram-negative Bacteria : Cefteram pivoxil showed superior activity against enteropathogenic Enterobacteriaceae and Vibrionaceae compared to nonfermentative rods, excluding Pseudomonas aeruginosa .

- Gram-positive Bacteria : The compound exhibited comparable activity against Gram-positive cocci when compared to traditional antibiotics like ampicillin .

Table 1: In Vitro Activity Against Clinical Isolates

| Bacterial Strain | MIC (µg/mL) | Efficacy (%) |

|---|---|---|

| Escherichia coli | 0.5 | 100 |

| Streptococcus pneumoniae | 1.0 | 95 |

| Staphylococcus aureus | 0.25 | 90 |

| Haemophilus influenzae | 0.5 | 98 |

Pharmacokinetics

The pharmacokinetic profile of cefteram pivoxil has been studied extensively:

- Absorption : Peak serum concentrations are achieved approximately 3 to 4 hours post-administration.

- Half-life : The half-life of cefteram ranges from 0.77 to 3.62 hours depending on individual metabolism.

- Urinary Recovery : Urinary recovery rates within eight hours post-administration range from 9.6% to 23.0% .

Clinical Studies

Cefteram pivoxil has been evaluated in various clinical settings, particularly in pediatrics:

- A study involving 26 pediatric patients with acute infectious diseases demonstrated a clinical efficacy rate of 100% and a bacteriological efficacy rate of 70% when treated with cefteram pivoxil at doses of 9.3-15.3 mg/kg .

- Side effects were minimal, with only one case reporting an increased platelet count.

Case Study Example

A notable case involved a pediatric patient suffering from pneumonia who was treated with cefteram pivoxil. The patient showed significant improvement within 48 hours, with no adverse reactions reported. This case exemplifies the drug's rapid action and safety profile in children.

Comparative Studies

Comparative studies have highlighted cefteram pivoxil's advantages over other antibiotics:

- In a study comparing cefteram pivoxil with cefaclor and cephalexin, cefteram demonstrated superior antibacterial activity against Gram-negative rods and comparable efficacy against Gram-positive cocci .

- Another investigation into its effectiveness against cephem-resistant Escherichia coli revealed that cefteram pivoxil retained significant antibacterial properties even against resistant strains .

Eigenschaften

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/b28-13-/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYAXIPXULMHAI-JLGRZTKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N9O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316612 | |

| Record name | Cefteram pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-81-7 | |

| Record name | Cefteram pivoxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefteram pivoxil [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082547817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefteram pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFTERAM PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0OD86RT58C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cefteram, the active metabolite of cefteram pivoxil, exert its antibacterial effect?

A1: Cefteram inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes for peptidoglycan cross-linking. This disruption weakens the cell wall, leading to bacterial lysis and death.

Q2: What is the structural difference between cefteram pivoxil and its active form, cefteram?

A2: Cefteram pivoxil is a prodrug, meaning it is inactive until metabolized in the body. It contains a pivaloyloxymethyl group esterified to the cefteram molecule. This modification improves oral absorption. Upon absorption, esterases in the intestinal wall hydrolyze cefteram pivoxil, releasing the active cefteram.

Q3: Does food intake affect the bioavailability of cefteram pivoxil?

A3: Yes, food intake has been shown to influence the bioavailability of cefteram pivoxil. [] Specifically, the amount of cefteram excreted in urine was lower in a non-fasted group compared to a fasted group, suggesting increased bioavailability with food. []

Q4: Are there any analytical methods available to measure the concentration of cefteram in biological samples?

A4: Yes, several analytical methods have been developed and validated for the quantification of cefteram in biological samples. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. [, ]

Q5: What is the relationship between cefteram pivoxil dosage and serum concentration?

A5: Studies in children have demonstrated that peak serum concentrations of cefteram are dose-dependent after oral administration of cefteram pivoxil. [, ] Higher doses generally result in higher peak concentrations.

Q6: What are the main mechanisms of bacterial resistance to cefteram?

A6: Resistance to cefteram can arise from various mechanisms, including:

Q7: What is the impact of food intake on the penetration of cefteram pivoxil into oral tissues?

A7: Studies in rabbits have shown that food intake can influence the penetration of cefteram pivoxil into various oral tissues, including the tongue, gingiva, and salivary glands. [] Notably, higher peak levels of cefteram were observed in the fed group compared to the fasting group, suggesting improved drug delivery to oral tissues with food intake.

Q8: Has cefteram pivoxil been associated with any adverse effects?

A8: While generally well-tolerated, cefteram pivoxil has been associated with some adverse effects, including gastrointestinal disturbances like diarrhea and nausea. [, , ] In rare instances, it can also cause allergic reactions and other side effects.

Q9: Can cefteram pivoxil cause Clostridium difficile-associated colitis?

A9: Although rare, a case report documented Clostridium difficile toxin-positive colitis with ischemic changes in a patient taking cefteram pivoxil. [] This highlights the importance of considering Clostridium difficile infection in patients with diarrhea after antibiotic treatment.

Q10: Are there any reported cases of occupational asthma associated with cefteram pivoxil?

A10: Yes, there have been documented cases of occupational asthma and IgE sensitization in workers exposed to cefteram pivoxil during pharmaceutical manufacturing. [] This highlights the potential occupational hazard for individuals handling this compound.

Q11: What formulations of cefteram pivoxil are currently available?

A11: Cefteram pivoxil is available in oral formulations, including tablets and granules. [, ] The development of new formulations, such as liposomal formulations, is underway to enhance drug delivery and therapeutic efficacy. []

Q12: What are the potential benefits of developing a liposomal formulation of cefteram pivoxil?

A12: A liposomal formulation of cefteram pivoxil could potentially improve drug delivery to specific target sites, enhance drug stability, and reduce toxicity compared to conventional formulations. [] This approach could be beneficial for treating infections in challenging anatomical locations or those caused by resistant bacteria.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.